molecular formula C12H15BrO3 B13116339 (S)-2-Bromo-1-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)ethanol

(S)-2-Bromo-1-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)ethanol

Cat. No.: B13116339
M. Wt: 287.15 g/mol
InChI Key: GITBRNCKPSTIQQ-SNVBAGLBSA-N
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Description

(S)-2-Bromo-1-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)ethanol is a chiral compound with a bromine atom and a benzo[d][1,3]dioxin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or acetonitrile . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Bromo-1-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of hydrogenated compounds.

    Substitution: Formation of substituted derivatives with various functional groups.

Mechanism of Action

The mechanism of action of (S)-2-Bromo-1-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)ethanol involves its interaction with specific molecular targets and pathways. The bromine atom and the benzo[d][1,3]dioxin moiety play crucial roles in its activity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-Bromo-1-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)ethanol is unique due to its specific combination of a bromine atom and a benzo[d][1,3]dioxin moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it offers unique reactivity and potential for functionalization, which can be leveraged in synthetic and medicinal chemistry.

Properties

Molecular Formula

C12H15BrO3

Molecular Weight

287.15 g/mol

IUPAC Name

(1S)-2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol

InChI

InChI=1S/C12H15BrO3/c1-12(2)15-7-9-5-8(10(14)6-13)3-4-11(9)16-12/h3-5,10,14H,6-7H2,1-2H3/t10-/m1/s1

InChI Key

GITBRNCKPSTIQQ-SNVBAGLBSA-N

Isomeric SMILES

CC1(OCC2=C(O1)C=CC(=C2)[C@@H](CBr)O)C

Canonical SMILES

CC1(OCC2=C(O1)C=CC(=C2)C(CBr)O)C

Origin of Product

United States

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